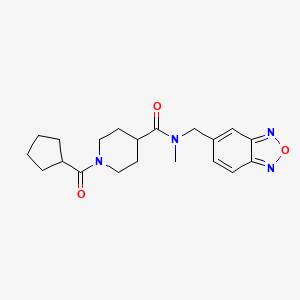

![molecular formula C20H29NO2 B5627578 4-[4-(4-propylcyclohexyl)benzoyl]morpholine](/img/structure/B5627578.png)

4-[4-(4-propylcyclohexyl)benzoyl]morpholine

Overview

Description

Synthesis Analysis

The synthesis of morpholine derivatives, including those similar to “4-[4-(4-propylcyclohexyl)benzoyl]morpholine,” often involves complex reactions. For example, the reaction of 4-(cyclohexen-1-yl)morpholine with 1-chlorobenzotriazole in the presence of triethylamine produced a specific bicyclohexane derivative as confirmed by X-ray crystallography (Katritzky et al., 1994). Similarly, various morpholine enamines react with methacryloyl chloride, yielding tricyclo[5.3.1.0]undecan-2,6-dione derivatives and substituted adamantane-2,4-diones, indicating a versatile approach to morpholine synthesis (Ahmed et al., 2006).

Molecular Structure Analysis

The molecular structure of morpholine derivatives, including the target compound, can be complex and diverse. For instance, the structure of morpholine enamines derived from cyclohexanone and their reactions with acryloyl chloride have been studied, revealing detailed insights into their molecular configurations (Ahmed et al., 2001).

Chemical Reactions and Properties

Morpholine derivatives engage in various chemical reactions. Electrochemical synthesis of 4-morpholino-2-arylsulfonyl-benzamines, for example, showcases the capability of morpholine to undergo oxidation and subsequent Michael type addition reactions with arenesulfinic acids (Nematollahi & Esmaili, 2010).

Physical Properties Analysis

The physical properties of morpholine derivatives, such as those similar to “4-[4-(4-propylcyclohexyl)benzoyl]morpholine,” include their crystal structure and solubility. These properties are essential for understanding the compound's behavior in different environments and for its practical applications in synthesis and industry.

Chemical Properties Analysis

The chemical properties of morpholine derivatives, including reactivity, stability, and interaction with other chemical entities, are critical for their utilization in chemical synthesis and potential pharmacological applications. The synthesis of Schiff bases of 4-(4-aminophenyl)-morpholine as potential antimicrobial agents exemplifies the chemical versatility and potential biological significance of morpholine derivatives (Panneerselvam et al., 2005).

Scientific Research Applications

Synthesis and Chemical Properties

- 4-[4-(4-propylcyclohexyl)benzoyl]morpholine is involved in complex chemical reactions leading to the synthesis of various substituted tricyclo[5.3.1.04,9]undecan-2,6-diones, demonstrating its significance in the creation of intricate molecular structures (Ahmed et al., 2001).

- The compound plays a crucial role in the synthesis of 6-(benzotriazol-1-yl)-6-(morpholin- 4-yl)-bicyclo[3.1.0]hexane, a process that has been proven through X-ray crystallography, highlighting its importance in the formation of complex bicyclic structures (Katritzky et al., 1994).

- In the field of enamine chemistry, this chemical is key in preparing substituted adamantane-2,4-diones and bicyclo[2.2.2]octan-2-ones, showing its versatility in synthesizing diverse chemical structures (Ahmed & Hickmott, 1979).

Pharmaceutical Research

- It has been used in the development of potential drugs, where chemical manipulations on morpholine-based molecules lead to candidates of therapeutic significance for various medical conditions (Kumar Rupak et al., 2016).

- Its derivatives have been synthesized and assessed for their pharmacological properties, including potential effects on the central nervous system, showcasing its application in neurological research (Avramova et al., 1998).

- Novel morpholine conjugated benzophenone analogues have been synthesized and evaluated for their role in combating neoplastic development, indicating its significance in cancer research (Al‐Ghorbani et al., 2017).

Other Applications

- Unexpected products like 4-(benzoylthiocarbonyl)morpholine have been discovered during specific chemical reactions, contributing to the depth of understanding in organic chemistry (Liu et al., 2006).

- The compound has been instrumental in the synthesis of novel Schiff bases with antimicrobial properties, underlining its potential in the development of new antibacterial and antifungal agents (Panneerselvam et al., 2005).

Safety and Hazards

Future Directions

properties

IUPAC Name |

morpholin-4-yl-[4-(4-propylcyclohexyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO2/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20(22)21-12-14-23-15-13-21/h8-11,16-17H,2-7,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUVJTZTUFZAIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morpholin-4-yl[4-(4-propylcyclohexyl)phenyl]methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-{[1-(methylsulfonyl)piperidin-4-yl]oxy}benzoyl)thiomorpholine](/img/structure/B5627501.png)

![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5627533.png)

amino]-1-phenylpropan-1-ol](/img/structure/B5627536.png)

![(4aR*,7aS*)-N,N-dimethyl-4-(3-phenoxypropanoyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5627543.png)

![ethyl 4-[(2-phenylvinyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5627550.png)

![N-[1-(methylsulfonyl)piperidin-4-yl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5627555.png)

![8-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5627562.png)

![1-(3-pyridinylmethyl)-4-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B5627571.png)

![4-[3-(1H-benzimidazol-5-yl)-1,2,4-oxadiazol-5-yl]-1-cyclopentyl-2-pyrrolidinone](/img/structure/B5627572.png)

![3-methyl-5-{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5627595.png)